molecular formula C10H2Cl6 B3066824 1,2,4,5,6,8-Hexachloronaphthalene CAS No. 90948-28-0

1,2,4,5,6,8-Hexachloronaphthalene

Cat. No. B3066824
CAS RN: 90948-28-0
M. Wt: 334.8 g/mol
InChI Key: JHKLUUFTHIWTKX-UHFFFAOYSA-N
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Description

1,2,4,5,6,8-Hexachloronaphthalene is a type of polychlorinated naphthalene (PCN) that is structurally similar to PCBs . PCNs are a group of 75 chlorinated naphthalenes . It has a molecular formula of C10H2Cl6 .


Molecular Structure Analysis

The molecular structure of 1,2,4,5,6,8-Hexachloronaphthalene consists of a naphthalene core with six chlorine atoms attached at the 1,2,4,5,6, and 8 positions . The molecule has a total of 19 bonds, including 17 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .


Physical And Chemical Properties Analysis

1,2,4,5,6,8-Hexachloronaphthalene has a molecular weight of 334.841 . It is a white solid in various forms with a characteristic odor . The boiling point is between 344-388°C, and the melting point is 137°C . It has a density of 1.78 g/cm³ . The substance is not soluble in water .

Scientific Research Applications

Toxicity and Distribution in Biological Systems

1,2,4,5,6,8-Hexachloronaphthalene (HxCN), as a type of polychlorinated naphthalene (PCN), has been extensively studied for its toxicity and distribution in biological systems. HxCN is a persistent organic pollutant with high bioaccumulation potential, raising significant environmental and health concerns. Research has focused on understanding its distribution within organisms and its potential toxic effects. For instance, studies have investigated the maternal-fetal distribution and prenatal toxicity of HxCN analogs in rats, revealing its penetration through the blood-brain barrier and the placenta, without causing significant maternal toxicity or teratogenic effects (Kilanowicz et al., 2019). Another study demonstrated the neurotoxic potential of HxCN, indicating mitochondrial-dependent mechanisms and oxidative stress as the underlying factors for neurotoxicity (Lisek et al., 2020).

Endocrine Disruption and Reproductive Effects

Research has also highlighted the potential of HxCN to disrupt endocrine function and affect reproductive health. Investigations into the effects of HxCN on ovarian and thyroid function, neurotransmitter levels, and the estrous cycle in female rats have shown that it can act as an endocrine disruptor, potentially impacting female fecundity (Stragierowicz et al., 2018).

Safety and Hazards

1,2,4,5,6,8-Hexachloronaphthalene is considered a dangerous substance . It may be fatal if swallowed and enters airways, causes skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1,2,4,5,6,8-hexachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl6/c11-3-1-5(13)9(15)8-4(12)2-6(14)10(16)7(3)8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKLUUFTHIWTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CC(=C2Cl)Cl)Cl)C(=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238330
Record name Naphthalene, 1,2,4,5,6,8-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5,6,8-Hexachloronaphthalene

CAS RN

90948-28-0
Record name Naphthalene, 1,2,4,5,6,8-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090948280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,4,5,6,8-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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